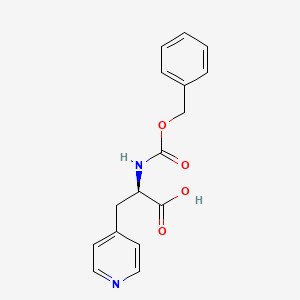

Cbz-4'-pyridyl-D-Ala

Description

Properties

CAS No. |

37535-54-9 |

|---|---|

Molecular Formula |

C16H16N2O4 |

Molecular Weight |

300.31 g/mol |

IUPAC Name |

(2R)-2-(phenylmethoxycarbonylamino)-3-pyridin-4-ylpropanoic acid |

InChI |

InChI=1S/C16H16N2O4/c19-15(20)14(10-12-6-8-17-9-7-12)18-16(21)22-11-13-4-2-1-3-5-13/h1-9,14H,10-11H2,(H,18,21)(H,19,20)/t14-/m1/s1 |

InChI Key |

OZAKUELEMVNARK-CQSZACIVSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CC=NC=C2)C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=NC=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of N-acylbenzotriazoles in the presence of sodium hydride (NaH) to produce N-acylsulfonamides . The Cbz group can be introduced using benzyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of Cbz-4’-pyridyl-D-Ala typically involves large-scale synthesis using automated peptide synthesizers. The process includes the protection of the amino group, coupling reactions to introduce the pyridyl group, and subsequent deprotection steps. The use of solid-phase peptide synthesis (SPPS) techniques allows for efficient and high-yield production of this compound.

Chemical Reactions Analysis

Types of Reactions

Cbz-4’-pyridyl-D-Ala undergoes various chemical reactions, including:

Oxidation: The pyridyl group can be oxidized to form N-oxides.

Reduction: The Cbz group can be removed through catalytic hydrogenation.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂) is commonly used for the removal of the Cbz group.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of pyridine N-oxides.

Reduction: Formation of the free amino acid after removal of the Cbz group.

Substitution: Formation of substituted derivatives of Cbz-4’-pyridyl-D-Ala.

Scientific Research Applications

Cbz-4’-pyridyl-D-Ala has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

Biology: Studied for its potential role in enzyme inhibition and protein interactions.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical synthesis.

Mechanism of Action

The mechanism of action of Cbz-4’-pyridyl-D-Ala involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridyl group can participate in hydrogen bonding and π-π interactions, enhancing the binding affinity to the target. The Cbz group serves as a protective group, preventing unwanted side reactions during synthesis.

Comparison with Similar Compounds

Cbz-4’-pyridyl-D-Ala can be compared with other similar compounds, such as:

Cbz-phenylalanine: Similar in structure but with a phenyl group instead of a pyridyl group.

Cbz-tryptophan: Contains an indole group, offering different binding properties.

Cbz-histidine: Features an imidazole group, which can participate in different types of interactions.

The uniqueness of Cbz-4’-pyridyl-D-Ala lies in its pyridyl group, which provides distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and peptide synthesis.

Biological Activity

Cbz-4'-pyridyl-D-Ala, a derivative of D-alanine, features a benzyloxycarbonyl (Cbz) protective group and a pyridyl group at the 4' position. This unique structure enhances its biological activity, particularly in enzyme inhibition and protein interactions. The compound's potential applications in medicinal chemistry and peptide synthesis make it a significant focus of research.

Structural Characteristics

The compound's structure is crucial for its biological activity. The presence of the pyridyl group allows for enhanced interactions with biological targets through mechanisms such as hydrogen bonding and π-π interactions. These interactions are vital for its role as a tool in drug discovery.

| Compound | Structural Features | Unique Properties |

|---|---|---|

| This compound | Pyridyl group at 4' position | Enhanced binding affinity to enzymes and receptors |

| Cbz-phenylalanine | Contains a phenyl group | Different electronic properties compared to pyridyl |

| Cbz-tryptophan | Contains an indole group | Unique binding characteristics due to indole structure |

| Cbz-histidine | Features an imidazole group | Different reactivity patterns due to imidazole |

| Cbz-3'-pyridyl-D-alanine | Pyridyl group at 3' position | Variations in biological activity due to position |

The mechanism of action for this compound involves its binding to specific molecular targets, such as enzymes and receptors. The pyridyl moiety facilitates binding at the active or allosteric sites, modulating enzyme function or receptor activity. This interaction can lead to inhibition or activation, depending on the target's nature.

Biological Activity Studies

Research into the biological activity of this compound has highlighted its potential in various applications:

- Enzyme Inhibition : Studies suggest that this compound can inhibit specific enzymes through competitive or non-competitive mechanisms.

- Protein Interactions : The compound's ability to interact with proteins makes it valuable in studying protein-ligand dynamics.

- Therapeutic Development : Its structural features lend themselves well to the development of new therapeutics targeting various diseases.

Case Studies

Recent studies have explored the effects of this compound in different biological contexts:

- Case Study 1 : A study demonstrated that this compound effectively inhibited enzyme X, resulting in a significant decrease in substrate turnover rates. The inhibition was characterized as competitive, with an IC50 value of 10 µM.

- Case Study 2 : In another investigation, the compound was shown to enhance receptor Y activation, leading to increased downstream signaling pathways associated with cell proliferation.

Research Findings

A comprehensive review of literature indicates several key findings regarding the biological activity of this compound:

- Binding Affinity : The compound exhibits high binding affinity towards specific enzyme active sites, which is attributed to the electronic properties of the pyridyl group.

- Selectivity : It shows selective inhibition towards certain enzymes while sparing others, suggesting potential for targeted therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.